molecular formula C19H30N2O2 B12736719 Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one CAS No. 120340-92-3

Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one

Cat. No.: B12736719
CAS No.: 120340-92-3
M. Wt: 318.5 g/mol
InChI Key: DLTXSEHSQUDZER-UHFFFAOYSA-N
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Description

Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one typically involves multiple steps, starting from readily available precursors. The process may include cyclization reactions, hydrogenation, and carbonylation under specific conditions. Common reagents used in these reactions include cyclohexanone, pyrazine derivatives, and isoquinoline derivatives. The reaction conditions often require controlled temperatures, pressures, and the use of catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dodecahydro-2-(cyclohexylcarbonyl)-4H-pyrazino(2,1-a)isoquinolin-4-one: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of both cyclohexyl and pyrazino groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

120340-92-3

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

2-(cyclohexanecarbonyl)-3,6,7,7a,8,9,10,11,11a,11b-decahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C19H30N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h14-17H,1-13H2

InChI Key

DLTXSEHSQUDZER-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4CCCCC4CCN3C(=O)C2

Origin of Product

United States

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